![molecular formula C14H11N3O2 B15208335 7-Amino-6-methyl-2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 71058-41-8](/img/structure/B15208335.png)
7-Amino-6-methyl-2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-6-methyl-2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a heterocyclic compound that features a pyrrolo[3,4-c]pyridine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both amino and phenyl groups in its structure suggests it may interact with various biological targets, making it a candidate for drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-6-methyl-2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable diketone under acidic or basic conditions can lead to the formation of the desired pyrrolo[3,4-c]pyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the compound’s purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
7-Amino-6-methyl-2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to modify the pyridine ring or the phenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can lead to various hydrogenated products.
Applications De Recherche Scientifique
7-Amino-6-methyl-2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 7-Amino-6-methyl-2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory properties and potential anticancer activity.
Pyridazine and Pyridazinone Derivatives: Exhibiting a wide range of pharmacological activities, including antimicrobial and anticancer properties.
Uniqueness
7-Amino-6-methyl-2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is unique due to its specific substitution pattern and the presence of both amino and phenyl groups. This unique structure may confer distinct biological activities and interactions with molecular targets, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
71058-41-8 |
|---|---|
Formule moléculaire |
C14H11N3O2 |
Poids moléculaire |
253.26 g/mol |
Nom IUPAC |
7-amino-6-methyl-2-phenylpyrrolo[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C14H11N3O2/c1-8-12(15)11-10(7-16-8)13(18)17(14(11)19)9-5-3-2-4-6-9/h2-7H,15H2,1H3 |
Clé InChI |
IBDGOKHRWPBEOB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C2C(=C1N)C(=O)N(C2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


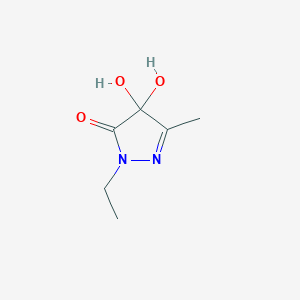
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)-4-(methylthio)-1H-pyrazole-1-carboxamide](/img/structure/B15208259.png)

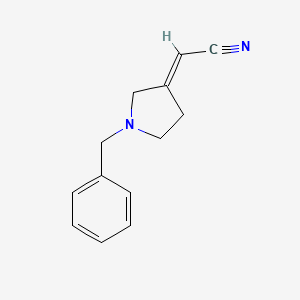
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-7-chloroquinolin-4-amine](/img/structure/B15208278.png)
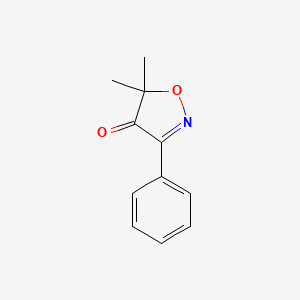
![(2-Methoxybenzo[d]oxazol-4-yl)methanamine](/img/structure/B15208297.png)
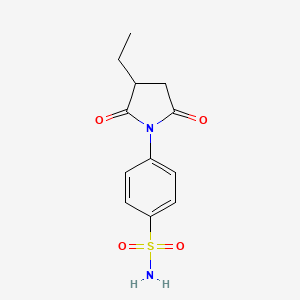

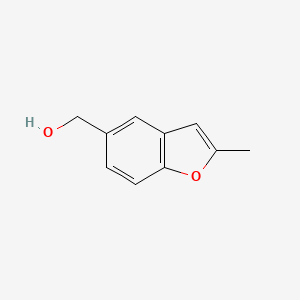
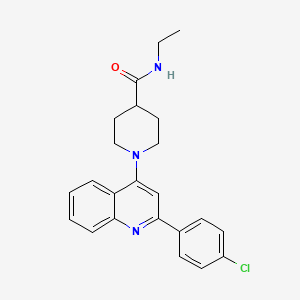
![5-(2-(Benzo[d]thiazol-2(3H)-ylidene)ethylidene)-2-thioxooxazolidin-4-one](/img/structure/B15208319.png)
![2-(Chloromethyl)benzo[d]oxazole-7-carboxylic acid](/img/structure/B15208324.png)
![2-(Aminomethyl)benzo[d]oxazole-6-sulfonamide](/img/structure/B15208342.png)
